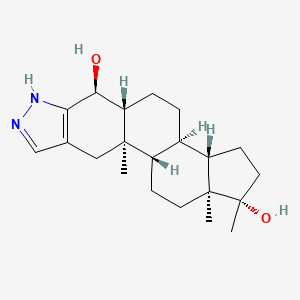
4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4 is a complex organic molecule with a unique structure This compound belongs to the class of polycyclic compounds, characterized by multiple interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The process typically includes:
Cyclization Reactions: Formation of the polycyclic structure through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to achieve the desired substitution pattern.
The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex structure.
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled synthesis and monitoring of reaction progress.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as chromatography and crystallization to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
The compound this compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of specific functional groups with other groups.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding polycyclic systems and their behavior under various conditions.
In biology, the compound’s potential biological activity is of interest
In medicine, the compound’s structure may be modified to develop new therapeutic agents. Its potential interactions with biological targets make it a candidate for further research in pharmacology.
In industry, the compound may be used as a precursor for the synthesis of other complex molecules. Its unique structure and reactivity make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 4 involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Receptors: The compound may bind to specific receptors, triggering cellular responses.
Pathways: The compound may influence signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds This compound: A similar compound with slight variations in the substitution pattern.
Polycyclic Indazole Derivatives: Compounds with similar polycyclic structures but different functional groups.
Uniqueness
This compound: A similar compound with slight variations in the substitution pattern.
Polycyclic Indazole Derivatives: Compounds with similar polycyclic structures but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of hydroxyl groups at strategic positions
Propiedades
Número CAS |
100356-20-5 |
|---|---|
Fórmula molecular |
C21H32N2O2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(1S,2R,9S,10R,13R,14S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-9,17-diol |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)18(24)16(19)5-4-13-14(19)6-8-20(2)15(13)7-9-21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19-,20+,21+/m1/s1 |
Clave InChI |
OCUSYXNRARMJHS-JEZHLNCLSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(CC5=C([C@H]4O)NN=C5)C |
SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
SMILES canónico |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4O)NN=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


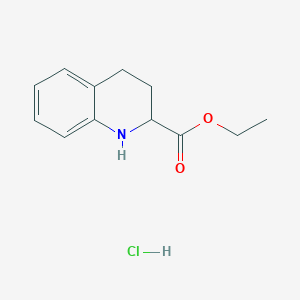
![potassium;2-[[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]methyl]propanedinitrile](/img/structure/B1512115.png)
![7H-Benzo[kl]acridine](/img/structure/B1512116.png)
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B1512119.png)
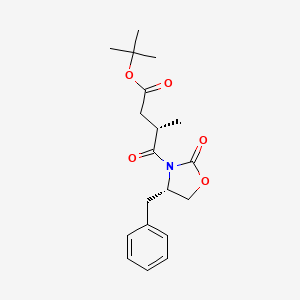
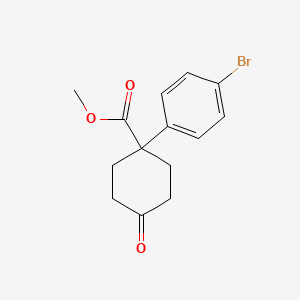
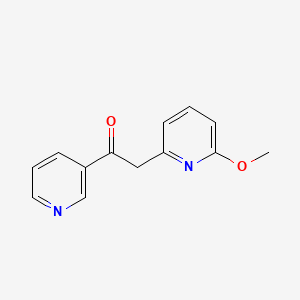
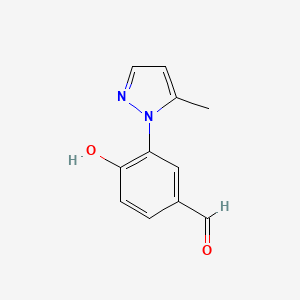
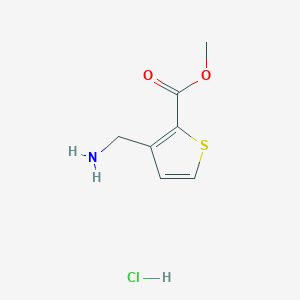
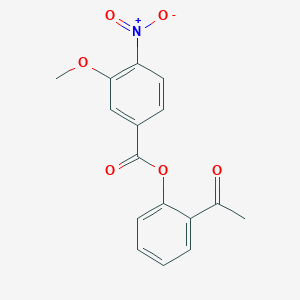
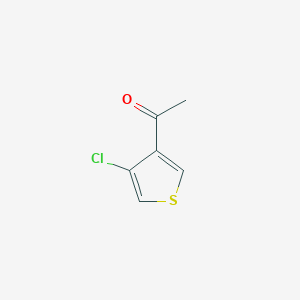
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1512146.png)
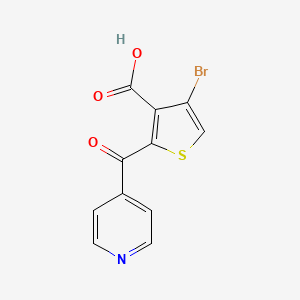
![2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1512157.png)
